Lipophilicity and Polar Surface Area Differentiation vs Non-Methoxylated Analog
The 6-methoxy substituent alters the compound's physicochemical profile compared to the non-methoxylated analog, 1-benzyl-3-methyl 1H-indole-1,3-dicarboxylate (CAS 131424-24-3). Although the LogP values are similar (3.58 vs. 3.61), the polar surface area (PSA) is notably higher: 67 Ų for the 6-methoxy compound [1] versus 57.5 Ų for the unsubstituted analog [2]. This ~9.5 Ų increase can influence membrane permeability and solubility predictions in early drug discovery campaigns. Furthermore, the dimethyl ester analog (dimethyl 1H-indole-1,3-dicarboxylate) has an even lower LogP of 2.1 and PSA of 57.5 Ų , underscoring that both the 6-methoxy and the benzyl–methyl ester pattern individually contribute to the overall physicochemical signature.
| Evidence Dimension | Polar Surface Area (PSA) and LogP |
|---|---|
| Target Compound Data | PSA = 67 Ų; LogP = 3.58 [1] |
| Comparator Or Baseline | 1-Benzyl-3-methyl 1H-indole-1,3-dicarboxylate (CAS 131424-24-3): PSA = 57.5 Ų; LogP = 3.61 [2]; Dimethyl 1H-indole-1,3-dicarboxylate: PSA = 57.5 Ų; LogP = 2.1 |
| Quantified Difference | ΔPSA ≈ +9.5 Ų over non-methoxylated analog; LogP difference ≈ –0.03 vs. non-methoxylated analog |
| Conditions | Calculated values (ChemAxon/ACD/Labs); standard in silico prediction methods used in medicinal chemistry |
Why This Matters
The elevated PSA can reduce passive membrane permeability, potentially requiring higher dosing if the compound is used as a prodrug intermediate or in phenotypic screening campaigns; this parameter should be explicitly considered when selecting the 6-methoxy version over the non-methoxylated analog.
- [1] Chem-space. 1-benzyl 3-methyl 6-methoxy-1H-indole-1,3-dicarboxylate. LogP: 3.58; PSA: 67 Ų. (https://chem-space.com/) View Source
- [2] YYBY Chemical Platform. 1-O-benzyl 3-O-methyl indole-1,3-dicarboxylate (CAS 131424-24-3). PSA: 57.53; LogP: 3.6128. (https://www.yybyy.com/) View Source
